9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene is a spirocyclic compound characterized by a unique structure that includes a pyrrolidine ring fused to a spirocyclic azaspiro[5.5]undecene system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5One common method involves the use of Michael additions of ketones to N-substituted maleimides, followed by cyclization reactions . The reaction conditions often include the use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and solvents like dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides rigidity, which enhances binding affinity and selectivity. The pyrrolidine ring can interact with active sites of enzymes, inhibiting their activity and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Known for its use in antibiotics like penicillin.
Spiro-pyrrolidine: Exhibits diverse biological activities, including anti-inflammatory and anticancer properties.
Indole derivatives: Widely studied for their antiviral, anticancer, and antimicrobial activities.
Uniqueness
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene stands out due to its unique spirocyclic structure, which provides a distinct three-dimensional shape that enhances its interaction with biological targets. This structural feature makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
9-pyrrolidin-1-yl-3-azaspiro[5.5]undec-10-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-12-16(11-1)13-3-5-14(6-4-13)7-9-15-10-8-14/h3,5,13,15H,1-2,4,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKUOCFLBEUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3(CCNCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.